molecular formula C11H11ClN2S B195304 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride CAS No. 4335-29-9

6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride

Cat. No. B195304
CAS RN: 4335-29-9
M. Wt: 238.74 g/mol
InChI Key: WSHGBVKJQHFYCZ-UHFFFAOYSA-N
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Description

6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that contains both imidazole and thiazole rings in its structure. This compound has been synthesized using various methods and has shown promising results in several scientific studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Regioisomer Synthesis and Anti-inflammatory Activity : A study by Shilcrat et al. (1991) reported on the synthesis of regioisomers of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole and their structural analysis using X-ray crystallography. They also evaluated their anti-inflammatory activity, finding less edema inhibition compared to a known anti-inflammatory agent (Shilcrat et al., 1991).

  • Microwave-Assisted Synthesis : Kamila et al. (2012) described the microwave-assisted synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, demonstrating an efficient method for creating derivatives of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole (Kamila et al., 2012).

Biological and Medical Research

  • Anticancer Potential : Potikha and Brovarets (2020) explored the antitumor activity of imidazo[2,1-b][1,3]thiazole derivatives, finding moderate effectiveness against kidney cancer cells and a weaker effect on other cancer cell lines (Potikha & Brovarets, 2020).

  • Immunoregulatory Anti-inflammatory Agents : A study by Bender et al. (1985) on substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles highlighted their potential as immunoregulatory anti-inflammatory agents, with certain compounds showing significant activity in models of inflammation and immunoregulation (Bender et al., 1985).

  • EGFR and IGF1R Inhibitors in Cancer : Gadekar et al. (2021) investigated 2,3-dihydroimidazo[2,1-b]thiazoles as dual kinase inhibitors of IGF1R and EGFR, identifying compounds with promising activity against both wild type and mutant forms of these enzymes, relevant in cancer treatment (Gadekar et al., 2021).

  • Antituberculosis Activity : Ulusoy (2002) synthesized derivatives of Imidazo [2][1-b]thiazole and evaluated them for antituberculosis activity. They found that some compounds exhibited significant inhibition of Mycobacterium tuberculosis (Ulusoy, 2002).

Chemical Research

  • Herbicidal Applications : Andreani et al. (1996) synthesized imidazo[2,1-b]thiazoles with various groups and tested them as herbicides, finding moderate post-emergence herbicidal activity in some derivatives (Andreani et al., 1996).

properties

CAS RN

4335-29-9

Product Name

6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride

InChI

InChI=1S/C11H10N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,8H,6-7H2;1H

InChI Key

WSHGBVKJQHFYCZ-UHFFFAOYSA-N

SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3.Cl

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3.Cl

Other CAS RN

4335-29-9

Purity

95%

Related CAS

4335-28-8 (free base)

synonyms

6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride;  AC1MD4BJ;  CTK8I7338;  MolPort-000-653-456

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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